molecular formula C24H24N4O3S B11203803 4-amino-N-(3-methoxybenzyl)-5-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1,2-thiazole-3-carboxamide

4-amino-N-(3-methoxybenzyl)-5-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1,2-thiazole-3-carboxamide

Cat. No.: B11203803
M. Wt: 448.5 g/mol
InChI Key: UUZISTQLOMJPSP-UHFFFAOYSA-N
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Description

4-AMINO-N-[(3-METHOXYPHENYL)METHYL]-5-(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBONYL)-1,2-THIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a tetrahydropyridine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[(3-METHOXYPHENYL)METHYL]-5-(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBONYL)-1,2-THIAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydropyridine Moiety: This step may involve the reduction of a pyridine derivative.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the tetrahydropyridine moiety.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions of thiazole-containing molecules with biological targets.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the tetrahydropyridine moiety are likely critical for binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

    Tetrahydropyridine Derivatives: Compounds such as tetrahydropyridine and its derivatives are structurally similar.

Uniqueness

What sets 4-AMINO-N-[(3-METHOXYPHENYL)METHYL]-5-(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBONYL)-1,2-THIAZOLE-3-CARBOXAMIDE apart is its combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

4-amino-N-[(3-methoxyphenyl)methyl]-5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C24H24N4O3S/c1-31-19-9-5-6-16(14-19)15-26-23(29)21-20(25)22(32-27-21)24(30)28-12-10-18(11-13-28)17-7-3-2-4-8-17/h2-10,14H,11-13,15,25H2,1H3,(H,26,29)

InChI Key

UUZISTQLOMJPSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)N3CCC(=CC3)C4=CC=CC=C4

Origin of Product

United States

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